molecular formula C10H8BrNOS2 B2799931 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione CAS No. 872587-20-7

3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione

Katalognummer B2799931
CAS-Nummer: 872587-20-7
Molekulargewicht: 302.2
InChI-Schlüssel: INJAJNQHIFMIIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bromobenzoyl and thiazolidine components. For example, 3-bromobenzoyl chloride could potentially be used as a starting material .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazolidine ring and the bromobenzoyl group. The bromine atom would add significant weight to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the bromine atom would likely make the compound relatively heavy and possibly quite reactive .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including compounds related to "3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione". These compounds exhibited promising properties as photosensitizers in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them potentially effective for cancer treatment through Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Heterocyclic Compounds

Brandão et al. (2004) explored the synthesis and physicochemical properties of new thioxoimidazolidinones and thiazolidinediones, which include structural elements similar to "3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione". These compounds are of interest due to their pharmacological properties, indicating the broad potential of thiazolidine derivatives in the development of therapeutic agents (Brandão et al., 2004).

Complexation with Metals

Research by Bell et al. (2004) on the preparation and characterization of complexes of cadmium(II) halides with 1,3-thiazolidine-2-thione and other heterocyclic thiones highlighted the potential of these compounds in materials science. The study provides insight into the coordination chemistry of thiazolidine derivatives, which could be relevant for the design of new materials with specific electronic or photophysical properties (Bell et al., 2004).

Antimicrobial and Antiviral Activity

The synthesis and evaluation of benzylidene-thiazolidinedione derivatives for their cytotoxic and genotoxic activities against cancer cell lines by Rodrigues et al. (2018) indicate the potential of thiazolidine derivatives in medical applications beyond cancer treatment. Specifically, the selective cytotoxic and genotoxic activities of these compounds against lung carcinoma cells suggest a promising avenue for targeted therapeutic applications (Rodrigues et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can often be hazardous and require careful handling .

Eigenschaften

IUPAC Name

(3-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAJNQHIFMIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.